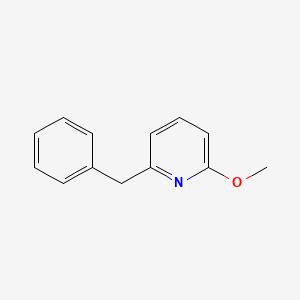

2-Benzyl-6-methoxypyridine

Descripción general

Descripción

2-Benzyl-6-methoxypyridine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions:

2-Benzyl-6-methoxypyridine is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions: The compound can undergo alkylation to form substituted pyridines, which are valuable in the development of pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions: It can act as a nucleophile in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Adding alkyl groups to the pyridine ring | Various substituted pyridines |

| Cross-Coupling | Formation of C-C bonds using palladium | Biaryls and complex heterocycles |

Medicinal Chemistry

Pharmacological Properties:

Research indicates that this compound exhibits notable biological activities, making it a candidate for drug development. Some key pharmacological properties include:

- Dopamine Receptor Antagonism: Similar derivatives have shown potential as dopamine receptor antagonists, which could be beneficial in treating neurological disorders.

- CNS Activity: Compounds related to this compound have been identified as selective antagonists for NMDA receptors, implicating their use in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Development of CNS Agents

A study conducted by researchers explored the synthesis of derivatives of this compound as potential CNS agents. The results indicated that certain modifications enhanced receptor binding affinity, suggesting pathways for further drug development .

Material Science

Role in Polymer Chemistry:

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its methoxy group enhances solubility and reactivity, allowing for the creation of functionalized polymers that can be used in coatings, adhesives, and other applications.

Table 2: Applications in Material Science

| Application Area | Description | Potential Products |

|---|---|---|

| Coatings | Functionalized polymers for protective coatings | High-performance coatings |

| Adhesives | Improved adhesion properties | Industrial adhesives |

Agricultural Chemistry

Pesticide Development:

The structural features of this compound make it suitable for developing agrochemicals. Its derivatives may exhibit insecticidal or herbicidal properties, contributing to sustainable agricultural practices.

Case Study: Agrochemical Formulations

Research highlighted the synthesis of various derivatives from this compound that demonstrated significant insecticidal activity against common pests . This underscores its potential utility in formulating new agricultural products.

Propiedades

Fórmula molecular |

C13H13NO |

|---|---|

Peso molecular |

199.25 g/mol |

Nombre IUPAC |

2-benzyl-6-methoxypyridine |

InChI |

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(14-13)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

Clave InChI |

PUEAMUBDFAAVEE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=N1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.